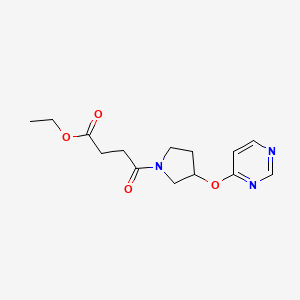
Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate is an organic compound that has been the subject of scientific research due to its potential pharmaceutical applications. This compound is a pyrrolidine-based inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism.
Scientific Research Applications
Synthesis and Optical Properties
Studies on similar ester derivatives of isothiazolo[4,5-b]pyridine and other related heterocyclic compounds have demonstrated their potential for biological activity. For instance, Krzyżak et al. (2015) explored the synthesis and fluorescence properties of new ester derivatives, revealing differences in emission spectra based on solvent interaction, which could suggest applications in fluorescent tagging or sensors Krzyżak et al., 2015.
Enzymatic Activity Enhancement
Abd and Awas (2008) synthesized compounds including ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, which significantly increased the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology, particularly in biofuel production and enzymatic process optimization Abd & Awas, 2008.
Antimicrobial Activity
Compounds structurally related to Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate have been evaluated for their antimicrobial activity. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial efficacy against various bacteria and fungi, indicating potential applications in the development of new antimicrobial agents Sarvaiya et al., 2019.
Antimycobacterial Agents
Another study by Raju et al. (2010) focused on the synthesis of tetrahydro-pyridine and pyridine compounds showing significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests that similar compounds could be explored as potential therapeutic agents against tuberculosis Raju et al., 2010.
properties
IUPAC Name |
ethyl 4-oxo-4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-20-14(19)4-3-13(18)17-8-6-11(9-17)21-12-5-7-15-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXOLYOKARPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

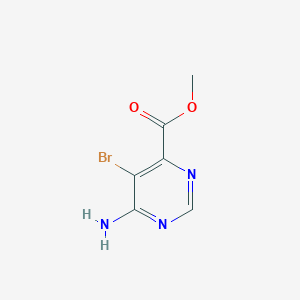
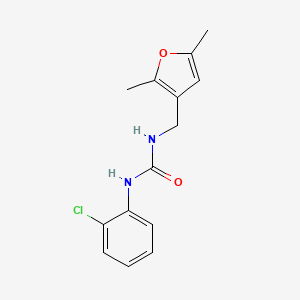
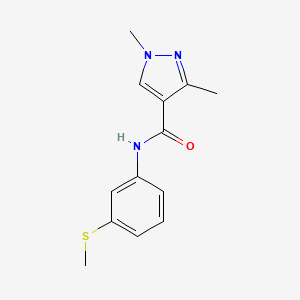
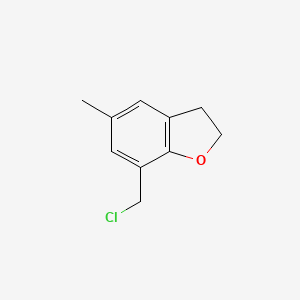
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2639901.png)
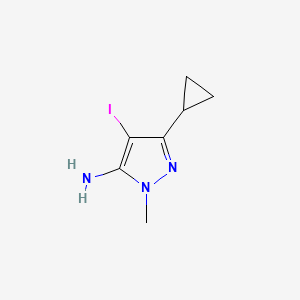

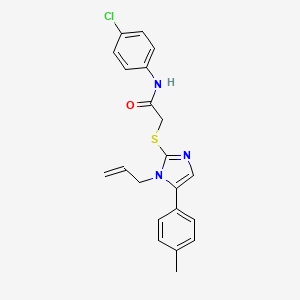
![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)
![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)
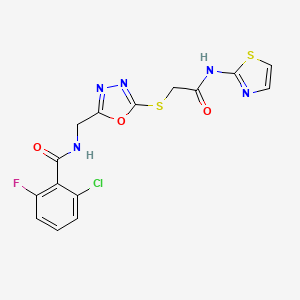

![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)
![(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid](/img/structure/B2639915.png)